molecular formula C23H22N2O4 B2727176 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate CAS No. 314243-85-1

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

Cat. No. B2727176
CAS RN: 314243-85-1
M. Wt: 390.439
InChI Key: CBUOPRSDGGANRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . Imidazole has become an important synthon in the development of new drugs .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthetic Methodologies

Research into the synthesis of complex organic compounds often explores the development of novel methodologies that can be applied broadly within organic chemistry. For example, the tandem Knoevenagel–Michael–cyclocondensation reaction demonstrates an efficient solvent-free approach for the synthesis of 2-amino benzo[h]chromene derivatives, showcasing a method that could potentially be adapted for the synthesis of compounds like 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate (Moosavi-Zare et al., 2014).

Protective Reagents in Carbohydrate Chemistry

In the realm of carbohydrate chemistry, the use of N-Pivaloyl imidazole as a protective reagent for sugars hints at the versatility of pivalate derivatives in synthetic chemistry. This application underlines the importance of pivalate esters as protecting groups, which could be relevant for the manipulation of compounds containing the pivalate moiety (Santoyo-González et al., 1998).

Potential in Drug Discovery

The docking studies on chromeno[4,3-b]pyridine derivatives for breast cancer highlight the application of complex organic molecules in medicinal chemistry. The investigation into the anticancer activities of synthesized compounds underscores the potential therapeutic applications of structurally similar compounds, suggesting a pathway for the development of new anticancer drugs (Ghada E. Abd El Ghani et al., 2022).

Antimicrobial Applications

The synthesis and evaluation of antimicrobial activities of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2H-chromen-2-one derivatives demonstrate the potential use of complex molecules in combating microbial pathogens. This suggests that derivatives of 2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate could be explored for antimicrobial properties (Subimol et al., 2016).

Corrosion Inhibition

The exploration of benzimidazole derivatives for corrosion inhibition presents an application in materials science, particularly in protecting metals against corrosion. This indicates the broader utility of benzimidazole compounds in industrial applications, hinting at possible uses for related compounds in protecting materials from degradation (Ammal et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc. as reported in the literature .

Safety and Hazards

The safety and hazards of imidazole derivatives can vary widely depending on their specific structures and applications. Some imidazole derivatives are used in commercially available drugs and have been thoroughly tested for safety .

Future Directions

Given the broad range of chemical and biological properties of imidazole, it has become an important synthon in the development of new drugs . Therefore, the future directions in this field could involve the development of new imidazole derivatives with improved properties and activities.

properties

IUPAC Name

[2-methyl-3-(1-methylbenzimidazol-2-yl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4/c1-13-19(21-24-16-8-6-7-9-17(16)25(21)5)20(26)15-11-10-14(12-18(15)28-13)29-22(27)23(2,3)4/h6-12H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUOPRSDGGANRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C=C(C=C2)OC(=O)C(C)(C)C)C3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4-oxo-4H-chromen-7-yl pivalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.